1-(2-Bromoethyl)-1-methoxycyclobutane
Overview
Description
1-(2-Bromoethyl)-1-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromoethyl group and a methoxy group
Scientific Research Applications
1-(2-Bromoethyl)-1-methoxycyclobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclobutane derivatives with reduced functional groups.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1-methoxycyclobutane: Similar structure but with a chloroethyl group instead of bromoethyl.
1-(2-Bromoethyl)-1-ethoxycyclobutane: Similar structure but with an ethoxy group instead of methoxy.
1-(2-Bromoethyl)-1-hydroxycyclobutane: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness: 1-(2-Bromoethyl)-1-methoxycyclobutane is unique due to the combination of its bromoethyl and methoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the bromoethyl group allows for versatile chemical modifications, while the methoxy group provides stability and solubility in various solvents.
Properties
IUPAC Name |
1-(2-bromoethyl)-1-methoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULAVECEUWAKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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